molecular formula C24H20N4O2 B2560161 N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478034-00-3

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No. B2560161
CAS RN: 478034-00-3
M. Wt: 396.45
InChI Key: ZECMAYZKEDTMSL-UHFFFAOYSA-N
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Description

“N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a chemical compound with the molecular formula C26H29N3O3 . It is a solid substance that should be stored in a sealed, dry environment, preferably in a freezer under -20°C . It has a molecular weight of 431.53 .


Molecular Structure Analysis

The InChI code for “N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is 1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) .


Physical And Chemical Properties Analysis

“N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a solid substance . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C . It has a molecular weight of 431.53 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have focused on the synthesis of various derivatives of N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide and evaluating their antimicrobial properties. For instance, Fuloria et al. (2014) described the synthesis of newer Schiff bases and Thiazolidinone derivatives, showcasing their antimicrobial profiles. These compounds were synthesized through a series of reactions, starting from the esterification of specific precursors to yield compounds with potential antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Aldose Reductase Inhibitors with Antioxidant Activity

La Motta et al. (2007) explored pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating their efficacy as selective aldose reductase inhibitors. These compounds also exhibited antioxidant activity, highlighting their potential in treating complications related to diabetes and oxidative stress. The research emphasized the structure-activity relationships and the importance of specific moieties for the pharmacophoric recognition by the enzyme (La Motta et al., 2007).

Anticancer Activity of Aminopterin and Folic Acid Derivatives

Su et al. (1986) delved into the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, demonstrating significant anticancer activity in vitro and in vivo. These analogues were synthesized through a complex series of reactions, starting from cyanouracil derivatives. The study provided insights into the potential of these compounds as therapeutic agents against cancer (Su et al., 1986).

Crystal Structures and Conformational Studies

Research on the crystal structures of related compounds provides valuable information on their conformational preferences and potential interactions with biological targets. Subasri et al. (2017) reported on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues, shedding light on the molecular geometry and potential binding modes of these compounds (Subasri et al., 2017).

Anticonvulsant Properties of Pyrrolidinone Derivatives

The exploration of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones by Reddy et al. (1996) revealed a new class of anticonvulsant agents. These compounds showed effectiveness in mouse seizure models, highlighting their potential as therapeutic agents for epilepsy (Reddy et al., 1996).

Safety and Hazards

The safety information available indicates that “N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for “N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” are not available, it’s worth noting that the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that there may be future research opportunities in developing new synthesis methods for similar compounds.

properties

IUPAC Name

N-benzyl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(27-16-18-6-2-1-3-7-18)17-30-20-11-9-19(10-12-20)24-26-15-13-22(28-24)21-8-4-5-14-25-21/h1-15H,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECMAYZKEDTMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

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